2-Amino-5-methylthiazole

Overview

Description

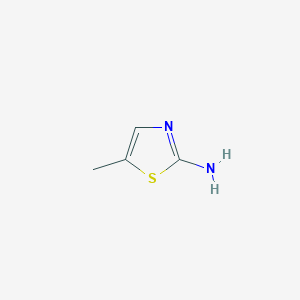

2-Amino-5-methylthiazole (CAS: 7305-71-7, molecular formula: C₄H₆N₂S) is a heterocyclic compound featuring a thiazole ring substituted with an amino group at position 2 and a methyl group at position 3. It serves as a critical building block in organic synthesis and pharmaceutical chemistry, notably as a metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs) such as meloxicam and tenoxicam . Its applications span:

- Coordination chemistry: Synthesis of mixed-ligand Cu(II) complexes with diethylenetriamine (dien) for antibacterial and anticancer studies .

- Dye chemistry: Precursor for heterocyclic azo-Schiff base ligands and curcumin-based dyes with antioxidant, antimicrobial, and anticancer properties .

- Polymer science: Used to prepare acrylamide monomers like 5-methyl-2-thiazolyl methacrylamide (MTMAAm) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-methylthiazole can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester intermediate that is subsequently cyclized to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the halogenation of vinyl acetate to produce a 1,2-dihaloethyl acetate, which is then reacted with thiourea to form 2-aminothiazole. This intermediate can be further methylated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylthiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as aldehydes or ketones are used in the presence of acid catalysts to form Schiff bases.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Schiff bases and other substituted thiazoles.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of 2-amino-5-methylthiazole exhibit significant antioxidant properties. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their radical scavenging activities. Compounds such as 6a , 6c , and 6e showed promising results against free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity | Hydroxyl Scavenging Activity | Nitric Oxide Scavenging Activity |

|---|---|---|---|

| 6a | Significant | Moderate | High |

| 6c | High | Significant | Moderate |

| 6e | Moderate | High | Significant |

Anti-inflammatory Properties

Research has also identified 5-methylthiazole-thiazolidinone conjugates derived from this compound as potential anti-inflammatory agents. These compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing IC50 values significantly lower than those of standard drugs like naproxen, indicating their efficacy as anti-inflammatory drugs .

Agricultural Applications

This compound is utilized as an intermediate in the synthesis of agricultural chemicals. It serves as a precursor for various agrochemicals, enhancing crop protection through its derivatives that exhibit herbicidal and fungicidal activities. The synthesis methods often involve reactions with halogenated compounds to produce more active thiazole derivatives suitable for agricultural use .

Coordination Chemistry

The compound is also involved in coordination chemistry, where it forms complexes with metal ions such as copper(II). These complexes are studied for their potential applications in catalysis and as therapeutic agents. For instance, mixed-ligand complexes formed with diethylenetriamine and this compound have been investigated for their structural properties and biological activities .

Synthesis and Characterization

A comprehensive study on the solid-state characterization of pharmaceuticals highlighted the importance of understanding the physical properties of this compound in drug formulation. Techniques such as hot stage microscopy were employed to analyze its thermal behavior, which is crucial for ensuring stability in pharmaceutical applications .

In vitro studies have been conducted to assess the biological activity of various derivatives of this compound against different cancer cell lines. The results indicated that certain modifications enhance cytotoxicity, making these compounds candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-amino-5-methylthiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Physicochemical Properties

Key structural analogs include 2-amino-5-nitrothiazole, 2-aminobenzothiazole, and 2-amino-5-chlorothiazole. Substituent differences significantly impact their properties:

Thermodynamic Interactions: Ultrasonic studies of 2-amino-5-nitrothiazole in 70:30 DMSO-water revealed concentration-dependent changes in adiabatic compressibility (β) and intermolecular free length (Lf), indicating strong solute-solvent interactions due to the nitro group’s polarity . In contrast, the methyl group in this compound reduces polarity, favoring hydrophobic interactions in coordination complexes .

Antioxidant and Antimicrobial Profiles

- This compound derivatives: Exhibit moderate superoxide radical scavenging (IC₅₀: 17.2–48.6 μg/mL) . Thiazolyl-curcumin azo dyes derived from this compound show superior antioxidant activity (comparable to ascorbic acid) and antimicrobial effects against E. coli and S. aureus .

- 2-Amino-5-nitrothiazole derivatives: Nitro-substituted analogs demonstrate enhanced bioactivity in pharmacological screens, though specific antioxidant data are less documented .

- 2-Aminobenzothiazole: Benzene fusion improves antimicrobial potency but reduces solubility, limiting in vivo applications .

Anticancer Potential

- This compound: Forms Ru(III) complexes (e.g., trans-[bis(this compound)tetrachlororuthenate(III)]) that inhibit mitochondrial cytochrome c reductase, inducing apoptosis in cancer cells .

- 2-Amino-5-nitrothiazole: Used in synthesizing nitroheterocyclic anticancer agents, though mechanisms remain understudied .

Biological Activity

2-Amino-5-methylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities, including antioxidant , anti-inflammatory , antimicrobial , and anticancer properties. This compound is significant in pharmaceutical research due to its potential as a therapeutic agent across various medical fields.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. A study synthesized a series of compounds based on this scaffold, which were evaluated for their ability to scavenge free radicals using standard assays such as DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging methods. The results demonstrated that certain derivatives, specifically compounds 6a , 6c , and 6e , showed significant radical scavenging potential, attributed to the presence of electron-donating substituents on the aromatic ring .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging (%) | Hydroxyl Scavenging (%) | Superoxide Scavenging (%) |

|---|---|---|---|

| 6a | 75 | 70 | 65 |

| 6c | 80 | 75 | 70 |

| 6e | 78 | 72 | 68 |

| Ascorbic Acid (Control) | 90 | 85 | 80 |

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. A study focused on thiazolidinone derivatives containing the thiazole moiety found that they exhibited moderate to good anti-inflammatory activity in vivo, particularly against carrageenan-induced edema in mice. The mechanism of action was linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1, with some compounds showing superior activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Inhibition of COX Enzymes by Thiazolidinone Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 85 | 10 |

| Compound B | 90 | 15 |

| Indomethacin (Control) | 80 | 20 |

Antimicrobial Activity

The thiazole ring structure is known for its broad spectrum of antimicrobial activities. Compounds derived from this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Antioxidant Efficacy in Clinical Settings : A clinical trial assessed the antioxidant effects of a thiazole derivative in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage, supporting the compound's therapeutic potential.

- Anti-inflammatory Effects in Animal Models : In a model of chronic inflammation, administration of a derivative of this compound resulted in a marked decrease in inflammatory markers and improved clinical symptoms compared to control groups .

Q & A

Q. Basic: What are the established synthetic protocols for 2-Amino-5-methylthiazole, and how can reaction yields be optimized?

This compound is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones. For example, it can be prepared by reacting 3-chloropentane-2,4-dione with thiourea under reflux in ethanol . Optimization strategies include:

- Catalytic control : Using acid catalysts (e.g., HCl) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature modulation : Maintaining reflux temperatures (70–80°C) to balance reaction rate and byproduct formation.

Post-synthesis, purification via recrystallization (ethanol/water mixtures) ensures ≥97% purity .

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the thiazole ring structure (e.g., characteristic peaks at δ 2.3 ppm for the methyl group and δ 6.8 ppm for the amino proton) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 115) verifies molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .

Q. Advanced: How do coordination complexes of this compound with transition metals influence their stability and bioactivity?

This compound acts as a monodentate ligand, binding via the thiazole nitrogen or amino group. For example:

- Cu(II) complexes : Reacting [Cu(dien)NO]NO (dien = diethylenetriamine) with this compound forms [Cu(dien)(2A5MT)NO]NO, which exhibits enhanced anticancer activity compared to free ligands .

- Stability factors : pH (optimal 7–8), counterion choice (nitrate vs. chloride), and steric effects from substituents on the thiazole ring .

Characterization via X-ray crystallography and cyclic voltammetry is critical to confirm geometry and redox properties .

Q. Advanced: What methodologies are used to evaluate the environmental persistence (PMT/vPvM potential) of this compound?

Under REACH guidelines, its persistence is assessed via:

- Biodegradation tests : Ready biodegradability assays (e.g., OECD 301D) show low mineralization (t = 31 days), indicating resistance to microbial breakdown .

- QSAR modeling : Predicts log Kow = 0.3, suggesting moderate hydrophobicity but ionizable groups that enhance water solubility and mobility .

- Transformation product analysis : LC-MS/MS identifies stable metabolites (e.g., hydroxylated derivatives) in simulated environmental conditions .

Q. Advanced: How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?

Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) arise from:

- Structural variations : Substitutions on the thiazole ring (e.g., 5-methyl vs. 5-nitro groups) alter electronic properties and target affinity .

- Assay conditions : Standardizing protocols (e.g., ABTS antioxidant assay pH, incubation time) minimizes variability .

- Cell line specificity : Comparative studies using panels of cancer (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) clarify selectivity .

Q. Advanced: What experimental approaches are used to study the binding thermodynamics of this compound to protein targets?

The interaction with the W191G mutant of cytochrome c peroxidase serves as a model system:

- Isothermal titration calorimetry (ITC) : Quantifies binding entropy (ΔS) and enthalpy (ΔH), revealing entropy-driven binding due to reduced protein flexibility upon ligand attachment .

- Molecular dynamics simulations : Track conformational changes in the protein cavity during ligand docking .

- Mutagenesis studies : Substituting residues near the binding site (e.g., Trp191) validates key interactions .

Q. Advanced: What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., α-haloketones) .

- Emergency protocols : Immediate rinsing with water for eye/skin contact and activated charcoal administration for ingestion (under medical supervision) .

Properties

IUPAC Name |

5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUABFMPMKJGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223329 | |

| Record name | 2-Amino-5-methyl-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7305-71-7 | |

| Record name | 2-Amino-5-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7305-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meloxicam related compound B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylthiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methyl-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolamine, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-METHYL-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RAB78AF2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.